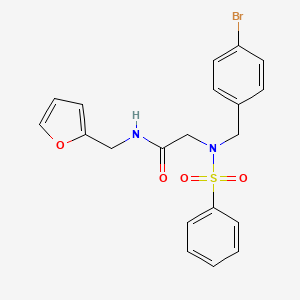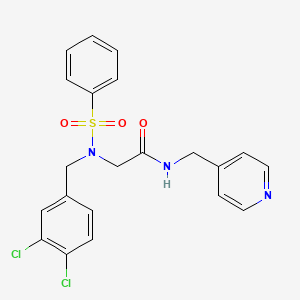![molecular formula C19H27BrN2O3S B3614147 1-[(4-bromophenyl)sulfonyl]-N-cycloheptyl-4-piperidinecarboxamide](/img/structure/B3614147.png)
1-[(4-bromophenyl)sulfonyl]-N-cycloheptyl-4-piperidinecarboxamide
Overview
Description
1-[(4-bromophenyl)sulfonyl]-N-cycloheptyl-4-piperidinecarboxamide, commonly known as Boc-protected piperidine, is a chemical compound used in scientific research. It belongs to the class of piperidine derivatives and is used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Boc-protected piperidine is not well understood. However, it is believed to act as a nucleophile in organic reactions and can react with various electrophiles. It is also believed to act as a protecting group for amines in organic synthesis.
Biochemical and Physiological Effects:
Boc-protected piperidine does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and is not intended for human consumption.
Advantages and Limitations for Lab Experiments
Boc-protected piperidine has several advantages and limitations for lab experiments. Its main advantage is its versatility in organic synthesis. It can be used as a building block for the synthesis of various organic compounds and can react with a wide range of electrophiles. Its limitations include its cost and the need for careful handling due to its potential toxicity.
Future Directions
There are several future directions for the use of Boc-protected piperidine in scientific research. One potential future direction is the development of new synthetic routes for the production of Boc-protected piperidine. Another potential future direction is the use of Boc-protected piperidine in the synthesis of new drugs and pharmaceuticals. Additionally, the use of Boc-protected piperidine in the development of new materials and catalysts is another potential future direction.
Scientific Research Applications
Boc-protected piperidine is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of peptides, amino acids, and other organic compounds. It is also used in the synthesis of drugs and pharmaceuticals.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-cycloheptylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O3S/c20-16-7-9-18(10-8-16)26(24,25)22-13-11-15(12-14-22)19(23)21-17-5-3-1-2-4-6-17/h7-10,15,17H,1-6,11-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVPAONBKZRZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3614066.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3614073.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3614080.png)

![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B3614110.png)
![3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3614115.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B3614123.png)
![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3614132.png)
![1-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)-4-piperidinecarboxamide](/img/structure/B3614144.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B3614155.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3614161.png)

![1-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3614173.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3614179.png)